molecular formula C22H19N3O6 B14803285 2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

Cat. No.: B14803285
M. Wt: 421.4 g/mol
InChI Key: GRWRDQUJFQKLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes biphenyl and nitrophenoxy groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of biphenyl-2-ol with chloroacetyl chloride to form 2-(2-biphenylyloxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-biphenylyloxy)acetohydrazide. Finally, the acetohydrazide is reacted with 4-nitrophenoxyacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The biphenyl and nitrophenoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is unique due to its specific combination of biphenyl and nitrophenoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N'-[2-(2-phenylphenoxy)acetyl]acetohydrazide

InChI

InChI=1S/C22H19N3O6/c26-21(14-30-18-12-10-17(11-13-18)25(28)29)23-24-22(27)15-31-20-9-5-4-8-19(20)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,26)(H,24,27)

InChI Key

GRWRDQUJFQKLGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.